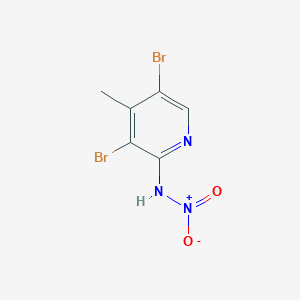
N-(3,5-dibromo-4-methylpyridin-2-yl)nitramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dibromo-4-methylpyridin-2-yl)nitramide is a chemical compound with the molecular formula C6H5Br2N3O2 It is a derivative of pyridine, characterized by the presence of two bromine atoms and a nitramide group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dibromo-4-methylpyridin-2-yl)nitramide typically involves the nitration of 3,5-dibromo-4-methylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields this compound as the primary product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring safety protocols, and implementing purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,5-dibromo-4-methylpyridin-2-yl)nitramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitramide group to an amine group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in various substituted pyridine derivatives.
Applications De Recherche Scientifique
N-(3,5-dibromo-4-methylpyridin-2-yl)nitramide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(3,5-dibromo-4-methylpyridin-2-yl)nitramide involves its interaction with specific molecular targets. The nitramide group can participate in various biochemical reactions, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-Bromo-4-methylpyridin-2-yl)nitramide
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
Uniqueness
N-(3,5-dibromo-4-methylpyridin-2-yl)nitramide is unique due to the presence of two bromine atoms and a nitramide group on the pyridine ring. This specific arrangement imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
950749-95-8 |
|---|---|
Formule moléculaire |
C6H5Br2N3O2 |
Poids moléculaire |
310.93 g/mol |
Nom IUPAC |
N-(3,5-dibromo-4-methylpyridin-2-yl)nitramide |
InChI |
InChI=1S/C6H5Br2N3O2/c1-3-4(7)2-9-6(5(3)8)10-11(12)13/h2H,1H3,(H,9,10) |
Clé InChI |
IIEFGZKFHHGCAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1Br)N[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[3-(Dimethylamino)propyl]amino}-9-(propan-2-yl)-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B12620638.png)
![2-Propenoic acid, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-, ethyl ester](/img/structure/B12620644.png)
![2-Aminopyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione](/img/structure/B12620658.png)
![N-benzyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(propan-2-yl)benzamide](/img/structure/B12620659.png)
![5-({4-[(4-Fluorophenyl)methyl]piperidin-1-yl}acetyl)pyridin-2(1H)-one](/img/structure/B12620662.png)
![N-{4-[(But-2-en-1-yl)oxy]benzoyl}-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12620679.png)
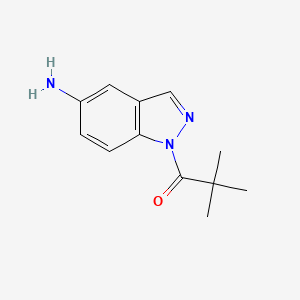
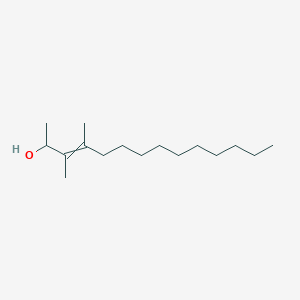
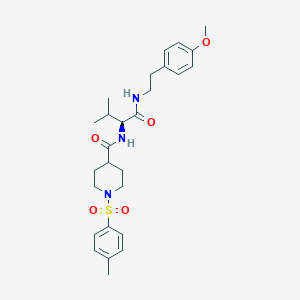
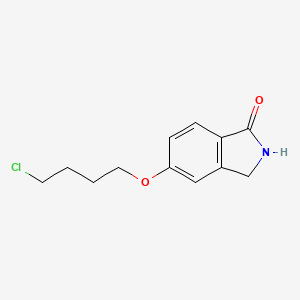
![4-{2-[2-(4-tert-Butyl-phenyl)-ethyl]-[1,3]dioxolan-4-ylmethyl}-4-methyl-morpholin-4-ium](/img/structure/B12620713.png)
![2,7-Bis[2-(4-bromophenyl)-1-phenylethenyl]-9,9-dihexyl-9H-fluorene](/img/structure/B12620724.png)


